3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound with a unique structure that combines an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the imidazo[1,5-a]pyridine core. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: A carboxylate derivative with similar core structure.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness allows for tailored applications in various fields, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQIRLRAPHKUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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